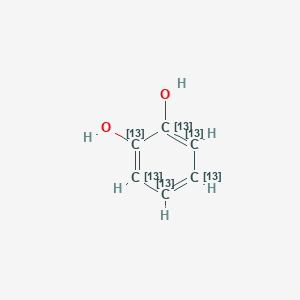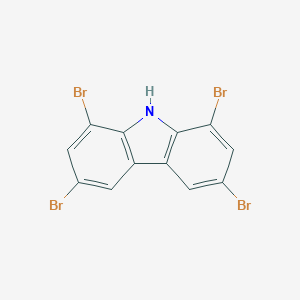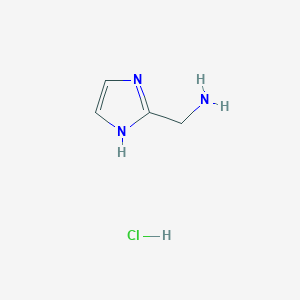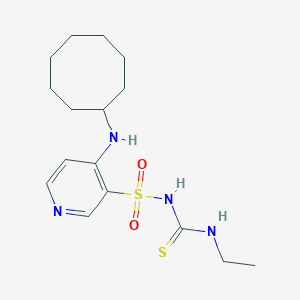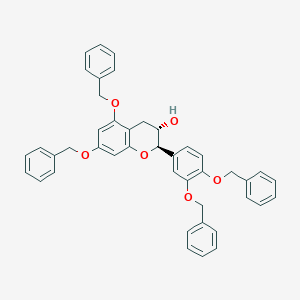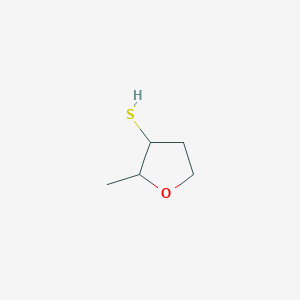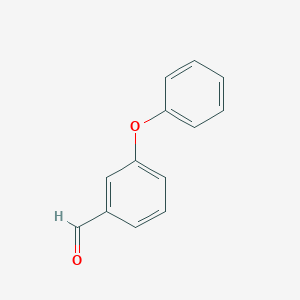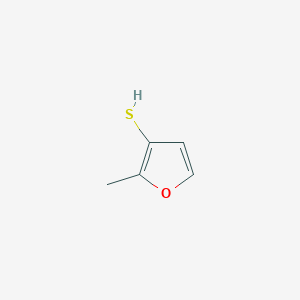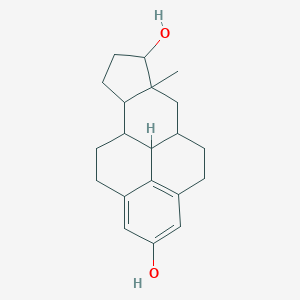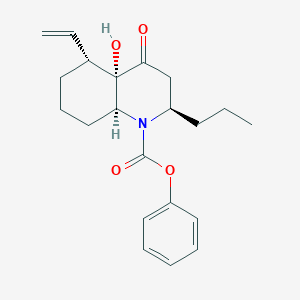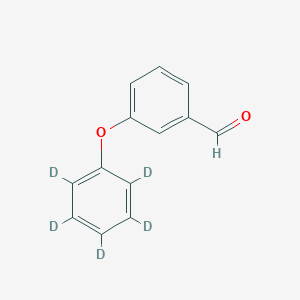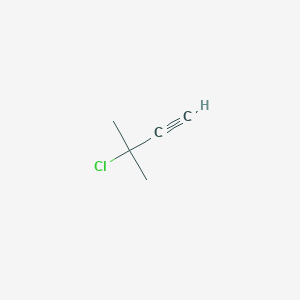
3-Cloro-3-metil-1-butino
Descripción general
Descripción
3-Chloro-3-methyl-1-butyne: is an organic compound with the molecular formula C5H7Cl . It is a clear, colorless to straw-colored liquid with a pungent odor. This compound is also known by several synonyms, including α,α-Dimethylpropargyl chloride and 2-Chloro-2-methyl-3-butyne . It is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-3-methyl-1-butyne is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Biology: In biological research, it is used to study enzyme mechanisms and as a precursor for the synthesis of bioactive molecules .
Medicine: The compound is utilized in the development of new drugs and therapeutic agents. It serves as an intermediate in the synthesis of compounds with potential medicinal properties .
Industry: In the industrial sector, 3-Chloro-3-methyl-1-butyne is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of specialty chemicals and fine chemicals .
Mecanismo De Acción
Target of Action
3-Chloro-3-methyl-1-butyne is a propargyl chloride . It is primarily used to alkylate methanol, ethanol, ammonia, and amines to the corresponding propargylic ether and amines . Therefore, its primary targets are these molecules.
Mode of Action
The compound interacts with its targets (methanol, ethanol, ammonia, and amines) through alkylation . Alkylation is a process in which an alkyl group is transferred from one molecule to another. The result of this interaction is the formation of propargylic ethers and amines .
Biochemical Pathways
It has been used in the preparation of a series of benzo[b]pyrano[2,3-i]xanthen-6-ones and benzo[b]pyrano[3,2-h]xanthen-7-ones . These compounds are related to psorospermine and benzo[b]acronycine .
Pharmacokinetics
It is known that the compound is a liquid at room temperature . It has a boiling point of 73-75 °C and a density of 0.913 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
It is known to cause eye irritation, skin irritation, and respiratory tract irritation . It is also harmful if swallowed, inhaled, or absorbed through the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-3-methyl-1-butyne. For instance, its storage temperature is recommended to be 2-8°C . This suggests that temperature can affect its stability. Furthermore, it is slightly soluble in chloroform and hexane , indicating that the presence of these solvents can influence its action and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Propargyl Alcohol: One common method for synthesizing 3-Chloro-3-methyl-1-butyne involves the alkylation of propargyl alcohol with hydrochloric acid in the presence of a catalyst such as zinc chloride.
Chlorination of 3-Methyl-1-butyne: Another method involves the chlorination of 3-Methyl-1-butyne using chlorine gas.
Industrial Production Methods: Industrial production of 3-Chloro-3-methyl-1-butyne often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Chloro-3-methyl-1-butyne can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The compound can participate in addition reactions with various reagents, including hydrogen halides and halogens.
Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Hydrogen gas, lithium aluminum hydride
Major Products:
Substitution Products: Propargyl amines, ethers, and thioethers
Addition Products: Haloalkenes
Oxidation Products: Ketones
Reduction Products: Alkanes
Comparación Con Compuestos Similares
- 2-Chloro-2-methyl-3-butyne
- 3-Methyl-1-butyn-3-yl chloride
- 3-Methyl-3-chloro-1-butyne
Comparison: 3-Chloro-3-methyl-1-butyne is unique due to its specific reactivity and the presence of both a chlorine atom and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
3-chloro-3-methylbut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl/c1-4-5(2,3)6/h1H,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSILYWCNPOLKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061488 | |
| Record name | 1-Butyne, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111-97-3 | |
| Record name | 3-Chloro-3-methyl-1-butyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyne, 3-chloro-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-3-methyl-1-butyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16173 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butyne, 3-chloro-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Butyne, 3-chloro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-3-methylbut-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.899 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


